4-butyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Description
4-butyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound that features a quinoline core with a dithiolo ring system
Properties
Molecular Formula |
C24H28N2S2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C24H28N2S2/c1-6-7-8-17-9-11-18(12-10-17)25-23-21-19-13-15(2)16(3)14-20(19)26-24(4,5)22(21)27-28-23/h9-14,26H,6-8H2,1-5H3 |
InChI Key |
OFINYBOCEKEOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions may convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dithiolo moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or catalysts. Its structural properties may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-butyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- 2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Uniqueness
Compared to similar compounds, 4-butyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline features a butyl group, which may influence its chemical reactivity and biological activity
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of dithioloquinolines which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Features:
- Molecular Weight : Approximately 362.62 g/mol
- Functional Groups : Contains aniline and dithiol moieties which contribute to its reactivity and biological properties.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, a study evaluated several dithioloquinoline derivatives for their ability to scavenge free radicals. The results indicated that the presence of electron-donating groups enhances antioxidant activity.
| Compound | IC50 (µM) | % Inhibition at 0.5 mM |
|---|---|---|
| 4a | 47.53 | 76.44 |
| 4b | 47.64 | 76.54 |
| 4d | 9.95 | 87.44 |
The compound 4-butyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is hypothesized to exhibit similar antioxidant properties due to its structural characteristics.
Antiurease Activity
Another significant aspect of this compound's biological profile is its potential antiurease activity. Antiurease agents are crucial in treating infections caused by urease-producing bacteria.
Research indicates that modifications in the substituents on the dithioloquinoline core can lead to varying degrees of antiurease activity. For example:
| Compound | IC50 (µM) | Relative Activity |
|---|---|---|
| 4j | 0.16 | Most Potent |
| 4g | 0.12 | Highly Active |
| 4h | 1.45 | Moderately Active |
These findings suggest that the compound may be explored for its antiurease potential in further studies.
Cytotoxicity and Antimicrobial Activity
Preliminary studies have also evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that certain derivatives possess cytotoxicity against human cancer cells while maintaining low toxicity towards normal cells.
Case Studies
-
Case Study on Antioxidant Properties :
A derivative of the compound was tested against DPPH radicals showing a significant scavenging effect with an IC50 value comparable to established antioxidants like quercetin. -
Case Study on Antiurease Activity :
A series of dithioloquinoline derivatives were synthesized and screened for their inhibitory effects on urease activity, revealing a promising lead with enhanced potency over existing drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
